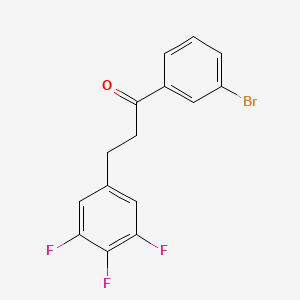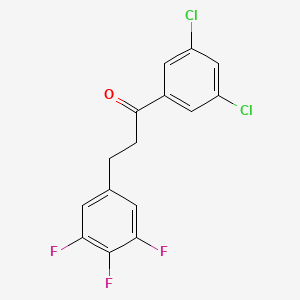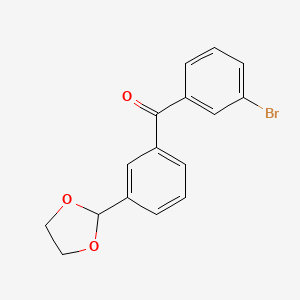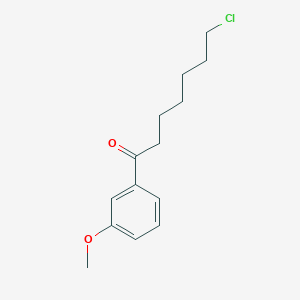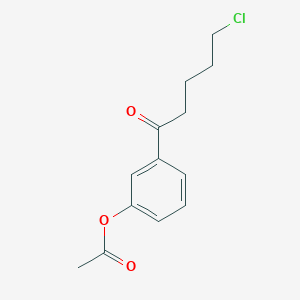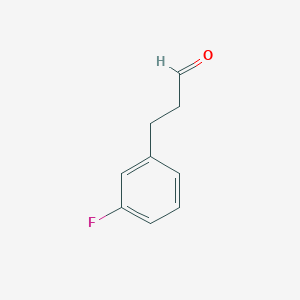
3-(3-Fluorophenyl)propanal
Overview
Description
“3-(3-Fluorophenyl)propanal” is a colorless, liquid substance with a molecular weight of 152.17 g/mol . The chemical formula of “this compound” is C9H9FO .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon aldehyde group attached to a phenyl group, which has a fluorine atom substituted at the third position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, aldehydes in general are known to undergo a variety of reactions. These include nucleophilic addition reactions, oxidation reactions to form carboxylic acids, and reduction reactions to form alcohols .Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm³, a boiling point of 201.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has a molar refractivity of 40.6±0.3 cm³, a polar surface area of 17 Ų, and a molar volume of 140.3±3.0 cm³ .Scientific Research Applications
Pharmacokinetics and Drug Development
3-Fluorophenylpropanal derivatives, such as 3-fluorophenmetrazine (3-FPM), have been the focus of pharmacokinetic studies. These compounds, originally developed for potential medical purposes like treating obesity or drug dependence, have been studied for their pharmacokinetic properties using methods like liquid chromatography and mass spectrometry. For instance, Grumann et al. (2019) developed and validated a method for detecting 3-FPM in biological samples, providing crucial data for interpreting clinical and forensic cases related to this compound (Grumann et al., 2019).
Chemical Synthesis and Catalysis
The compound has been used in studies exploring chemical synthesis and catalysis. Botteghi et al. (1999) researched the hydroformylation of compounds like 3,3-bis(p-fluorophenyl)propene using rhodium catalysts. This research contributes to the development of valuable building blocks for pharmaceuticals (Botteghi et al., 1999).
Molecular Structure Analysis
Studies have also focused on the molecular structure and spectroscopy of fluorophenyl compounds. For example, Sert et al. (2014) conducted vibrational spectroscopy and computational analysis on 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, which aids in understanding the diverse molecular geometry of such compounds (Sert et al., 2014).
Antipsychotic and Antidepressant Research
In the field of psychopharmacology, derivatives of 3-(3-Fluorophenyl)propanal have been explored for their potential as antipsychotic and antidepressant agents. Studies like that of Wise et al. (1985) have examined compounds with 4-fluorophenyl components for their effectiveness in treating psychological disorders, contributing to the development of new therapeutic options (Wise et al., 1985).
Biomedical Imaging
Compounds containing this compound structures have been utilized in biomedical imaging. Nan et al. (2015) developed a ratiometric fluorescent pH probe using a derivative for strong-acidity pH detection in living cells, demonstrating the compound's utility in bioimaging applications (Nan et al., 2015).
Crystallography and Structural Chemistry
The use of this compound derivatives in crystallography and structural chemistry has been significant. For instance, Atioğlu et al. (2019) conducted crystal structure and Hirshfeld surface analysis of compounds like 1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, enhancing our understanding of molecular interactions and crystal engineering (Atioğlu et al., 2019).
Drug Discovery and Development
In drug discovery, this compound derivatives have been investigated for their potential in developing new therapeutics. Schroeder et al. (2009) identified potent and selective Met kinase inhibitors by studying substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) derivatives, leading to advancements in cancer treatment (Schroeder et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-(3-fluorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQGROSNBHFTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645896 | |
| Record name | 3-(3-Fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245070-85-3 | |
| Record name | 3-(3-Fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


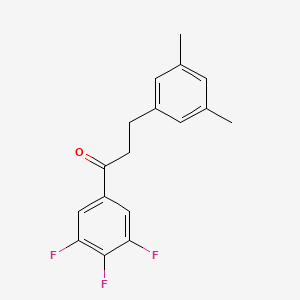
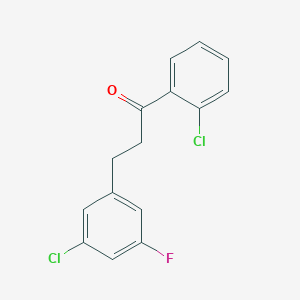
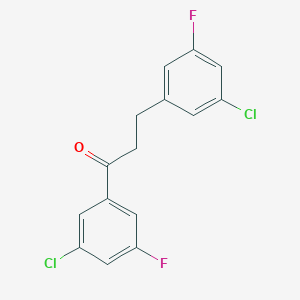

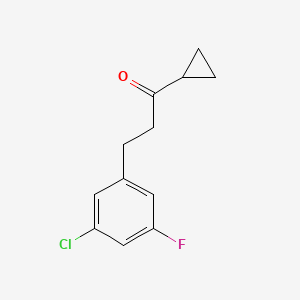
![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)
